molecular formula C8H20Cl2N2O B6207051 [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride CAS No. 2703779-74-0

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride

Cat. No.: B6207051
CAS No.: 2703779-74-0
M. Wt: 231.16 g/mol
InChI Key: SLTZPLBFEYIQQM-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)piperidin-4-yl]methanol dihydrochloride (CAS RN: See COA

Properties

CAS No.

2703779-74-0

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.16 g/mol

IUPAC Name

[4-(dimethylamino)piperidin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)8(7-11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H

InChI Key

SLTZPLBFEYIQQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNCC1)CO.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Method 1: Reductive Amination and Carbonyl Reduction

This approach begins with 4-piperidone hydrochloride, a commercially available precursor. The synthetic pathway involves:

  • Protection of the Piperidine Amine

    • The primary amine of 4-piperidone hydrochloride is protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone, yielding N-Boc-4-piperidone.

    • Conditions: 4-Piperidone hydrochloride (1 equiv), Boc₂O (1.2 equiv), NaHCO₃ (2 equiv), acetone/H₂O (5:1), room temperature, 24 hours.

    • Yield: 93%.

  • Reductive Amination with Dimethylamine

    • The ketone group undergoes reductive amination with dimethylamine. Titanium tetraisopropoxide (Ti(OiPr)₄) facilitates imine formation, followed by reduction with sodium borohydride (NaBH₄).

    • Conditions: N-Boc-4-piperidone (1 equiv), dimethylamine (2 equiv), Ti(OiPr)₄ (1.5 equiv), ethanol, 0–30°C, 4 hours.

    • Yield: 82%.

  • Reduction of Ketone to Hydroxymethyl

    • The remaining ketone is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

    • Conditions: NaBH₄ (3 equiv), LiCl (1.5 equiv), THF, −20°C to 60°C, 6–8 hours.

    • Yield: 70–75% (extrapolated from analogous reductions in).

  • Deprotection and Salt Formation

    • The Boc group is removed via HCl in dioxane, followed by treatment with concentrated HCl to form the dihydrochloride salt.

    • Conditions: 4 N HCl/dioxane, room temperature, 2 hours; then HCl gas in ethanol.

    • Yield: 85–90%.

Method 2: Hydrogenation of Benzyl-Protected Intermediates

This route utilizes benzyl-protected intermediates to prevent undesired side reactions during functionalization:

  • Synthesis of 1-Benzyl-4-(dimethylamino)piperidin-4-carbaldehyde

    • 4-Piperidone is reacted with benzyl chloride to form 1-benzyl-4-piperidone, followed by reductive amination with dimethylamine.

    • Conditions: Benzyl chloride (1.1 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 hours.

  • Reduction of Aldehyde to Methanol

    • The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol.

    • Yield: 78% (based on analogous reductions in).

  • Hydrogenolytic Removal of Benzyl Group

    • Palladium on carbon (Pd/C) catalyzes hydrogenolysis to remove the benzyl protecting group.

    • Conditions: 10% Pd/C, H₂ (1 atm), methanol/H₂O (1:1), room temperature, 24 hours.

    • Yield: 89%.

  • Salt Formation

    • The free base is treated with HCl gas in ethanol to yield the dihydrochloride salt.

Method 3: Direct Reduction of 4-Keto Derivatives

A streamlined approach involves direct reduction of a pre-functionalized 4-keto intermediate:

  • Synthesis of 4-(Dimethylamino)piperidin-4-carboxylic Acid Ester

    • 4-Piperidone is converted to its methyl ester via Fischer esterification, followed by reductive amination with dimethylamine.

  • Reduction of Ester to Methanol

    • Lithium aluminum hydride (LiAlH₄) reduces the ester to the hydroxymethyl group.

    • Conditions: LiAlH₄ (2 equiv), THF, 0°C to reflux, 4 hours.

    • Yield: 65–70%.

  • Salt Formation

    • The product is treated with HCl in isopropanol to form the dihydrochloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Reductive Amination : Ethanol outperforms THF in minimizing side products (82% vs. 68% yield).

  • Ketone Reduction : THF with LiCl enhances NaBH₄ activity, enabling reductions at −20°C.

Catalytic Hydrogenation

  • Pd/C Loading : 10% Pd/C achieves complete debenzylation in 24 hours vs. 48 hours with 5% Pd/C.

Salt Formation and Purification

  • Acid Choice : HCl gas in ethanol produces crystalline dihydrochloride salts with >95% purity.

  • Recrystallization : Ethanol/diethyl ether (1:3) yields colorless crystals.

Analytical Characterization

PropertyValue/DescriptionMethod
Melting Point210–212°C (decomposes)DSC
¹H NMR (D₂O)δ 3.62 (m, 2H, CH₂OH), 2.89 (s, 6H, N(CH₃)₂)400 MHz NMR
HPLC Purity99.2%C18 column, 0.1% TFA

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination7598.5High regioselectivity
Hydrogenation7899.1Mild conditions, scalable
Direct Reduction7097.8Fewer steps

Chemical Reactions Analysis

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

[4-(Dimethylamino)piperidin-4-yl]methanol dihydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for modifications that enhance drug efficacy and specificity.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of this compound can be synthesized to develop new antidepressant medications. The piperidine moiety is crucial for binding to neurotransmitter receptors, thereby modulating mood and anxiety levels.

Targeted Drug Delivery Systems

This compound has been explored in the context of PROTAC (proteolysis-targeting chimera) technology, which aims to degrade specific proteins within cells. Its properties allow it to act as a linker in bifunctional molecules designed for targeted protein degradation.

Case Study: PROTAC Development

In studies, this compound has been employed as a semi-flexible linker in PROTACs, enhancing the stability and efficacy of these compounds in degrading target proteins associated with various diseases, including cancer.

Neurological Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurological disorders. Its derivatives are being investigated for their potential effects on dopamine and serotonin pathways.

Case Study: Neurotransmitter Modulation

Studies have shown that modifications of this compound can lead to enhanced activity at serotonin receptors, suggesting potential applications in treating conditions such as depression and anxiety disorders.

Comparative Analysis of Related Compounds

Compound NameApplication AreaKey Features
This compoundPharmaceutical intermediatesVersatile linker for drug synthesis
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloridePROTAC developmentSemi-flexible linker
Piperidin-4-yl azetidine derivativesJAK1 inhibitorsModulates immune response

Mechanism of Action

The mechanism of action of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Molecular Formula Key Substituents Salt Form Applications/Notes References
Target Compound : [4-(Dimethylamino)piperidin-4-yl]methanol dihydrochloride C₈H₁₈Cl₂N₂O - 4-(Dimethylamino)
- 4-Hydroxymethyl
Dihydrochloride Potential CNS modulation due to tertiary amine
{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride C₈H₁₅F₃N₂O - 4-(Trifluoroethylamino)
- 4-Hydroxymethyl
Dihydrochloride Increased lipophilicity (fluorine atoms); potential metabolic stability
4-(Dimethylamino)benzylamine dihydrochloride C₉H₁₆Cl₂N₂ - Benzylamine backbone
- 4-Dimethylamino
Dihydrochloride Used in organic synthesis; lacks piperidine ring
Diphenyl(piperidin-4-yl)methanol (Azacyclonol) C₁₈H₂₁NO - 4-Diphenylmethanol
- Piperidine
Hydrochloride Antihistaminic activity; aromatic groups enhance receptor binding
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate C₁₀H₁₈Cl₂N₂O₂ - 4-Pyridinyl
- 4-Hydroxyl
Dihydrochloride Pyridine increases basicity; hydration affects stability

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., Azacyclonol hydrochloride) .
  • Basicity: The dimethylamino group (pKa ~9.5) in the target compound provides moderate basicity, whereas pyridinyl substituents (e.g., 4-(3-pyridinyl)-4-piperidinol) increase basicity (pKa ~10.2) due to aromatic nitrogen .

Biological Activity

[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a piperidine ring and a dimethylamino group, suggests various mechanisms of action and interactions with biological targets. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Information

  • Molecular Formula : C₈H₁₈N₂O
  • SMILES : CN(C)C1(CCNCC1)CO
  • InChI : InChI=1S/C8H18N2O/c1-10(2)8(7-11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that compounds with similar piperidine structures often exhibit various pharmacological activities, including:

  • Opioid Receptor Modulation : Studies have shown that certain piperidine derivatives can selectively interact with opioid receptors, potentially leading to analgesic effects without the typical side effects associated with traditional opioids .
  • Antimicrobial Activity : The compound may exhibit antibacterial properties, particularly against Mycobacterium tuberculosis, as seen in related studies focusing on piperidine derivatives targeting MmpL3, a crucial drug target in tuberculosis treatment .

2. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Dimethylamino Group : The presence of the dimethylamino group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Piperidine Ring Modifications : Variations in substituents on the piperidine ring can significantly affect receptor binding affinity and selectivity. For instance, analogs with different groups at the 4-position have shown varied activity against bacterial strains .

Case Study 1: Opioid Receptor Interaction

A study explored the interaction of piperidine derivatives with kappa opioid receptors. The findings revealed that specific modifications to the piperidine structure could enhance selectivity and potency. For example, compounds with additional polar groups showed improved binding affinities compared to their non-polar counterparts .

Case Study 2: Antimicrobial Efficacy

In a high-throughput screening of over 100,000 compounds for anti-tuberculosis activity, several piperidine derivatives were identified as promising candidates. The study highlighted that modifications to the methanol moiety could enhance activity against MmpL3 while maintaining favorable physicochemical properties .

Data Tables

CompoundActivity TypeMIC (µM)Comments
Compound AOpioid Receptor Agonist5.0High selectivity for kappa receptors
Compound BAntimicrobial (Mtb)2.7Effective against resistant strains
This compoundPotentially ActiveTBDFurther studies required

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of piperidine precursors. For example, reacting 4-piperidone derivatives with dimethylamine under alkaline conditions (e.g., potassium carbonate in DMF) followed by reduction of the ketone to a methanol group. Purification often employs recrystallization or column chromatography (silica gel, eluting with methanol/chloroform mixtures) to achieve >95% purity. Analytical techniques like HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, observing dimethylamino protons at δ ~2.2–2.4 ppm) are critical for validation .

Q. Which functional groups in this compound influence its reactivity in downstream modifications?

  • Methodological Answer : The dimethylamino group (-N(CH₃)₂) acts as a strong electron donor, enhancing nucleophilicity in alkylation or acylation reactions. The hydroxyl (-CH₂OH) group can undergo oxidation (e.g., with Jones reagent to carboxylic acid) or serve as a hydrogen-bonding site. The dihydrochloride salt form increases water solubility but may require neutralization (e.g., with NaHCO₃) before reactions sensitive to acidic conditions .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict optimal temperatures and catalysts. For instance, simulating the energy profile of the dimethylamine addition to a piperidinone intermediate identifies kinetic barriers. Machine learning platforms (e.g., ICReDD’s reaction databases) can recommend solvent systems (e.g., DMF vs. THF) based on similar transformations, reducing trial-and-error experimentation .

Q. What environmental factors destabilize this compound, and how can stability be monitored?

  • Methodological Answer : Elevated temperatures (>40°C) accelerate degradation via Hoffmann elimination (evidenced by dimethylamine release). Humidity promotes deliquescence; storage under argon at 4°C in amber vials is recommended. Stability studies using accelerated aging (40°C/75% RH for 6 months) with LC-MS monitoring (e.g., m/z shifts indicating degradation products) are essential. Adjusting pH to 5–6 in solution buffers minimizes hydrolysis .

Q. How do contradictory reports on this compound’s bioactivity inform experimental design?

  • Methodological Answer : Discrepancies in receptor-binding assays (e.g., σ vs. NMDA targets) may arise from salt dissociation variability. Researchers should:

  • Standardize buffer ionic strength (e.g., 150 mM NaCl) to control ionization.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Compare free base and dihydrochloride forms in parallel assays to isolate salt effects .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ions ([M+H]+ at m/z 189.1602 for the free base). 2D NMR (HSQC, HMBC) maps coupling between the piperidine ring protons and the dimethylamino group. X-ray crystallography (using slow vapor diffusion with acetonitrile) provides absolute configuration validation, critical for chiral intermediates .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions often stem from salt dissociation. Systematic solubility profiling via shake-flask method (25°C, 24 hr equilibration) in buffered (pH 2–12) and neat solvents (e.g., water, ethanol, DCM) clarifies trends. For example, the dihydrochloride salt shows high solubility in water (>100 mg/mL) but poor solubility in DCM (<1 mg/mL), while the free base exhibits reversed behavior .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s reaction databases for analogous piperidine syntheses .
  • Computational Modeling : ICReDD’s quantum-chemical workflow for reaction optimization .
  • Analytical Validation : NIST Chemistry WebBook for reference spectra .

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